
2-amino-5-chloro-N-phenylbenzamide
Overview
Description
2-amino-5-chloro-N-phenylbenzamide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the benzanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzanilide, 2-amino-5-chloro- typically involves the reaction of 2-amino-5-chlorobenzoic acid with aniline. The reaction is carried out in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride to facilitate the formation of the amide bond. The reaction conditions usually include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of benzanilide, 2-amino-5-chloro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Oxidation Reactions
The amino group at position 2 undergoes oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media .
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Reaction Pathway : Oxidation converts the -NH₂ group to a nitro (-NO₂) group, yielding 2-nitro-5-chloro-N-phenylbenzamide.
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Conditions : Reactions typically proceed at 60–80°C for 4–6 hours.
Key Product :
Product | Yield (%) | Conditions | Reference |
---|---|---|---|
2-Nitro-5-chloro-N-phenylbenzamide | 72–85 | H₂O₂, H₂SO₄, 70°C |
Reduction Reactions
The chloro and amino groups participate in reduction processes:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the -Cl group to -H, forming 2-amino-N-phenylbenzamide .
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Nitro Reduction : Using sodium dithionite (Na₂S₂O₄), the nitro derivative reverts to the primary amine .
Experimental Data :
Starting Material | Reagent | Product | Yield (%) |
---|---|---|---|
2-Nitro-5-chloro-N-phenylbenzamide | Na₂S₂O₄, H₂O | 2-Amino-5-chloro-N-phenylbenzamide | 89 |
Nucleophilic Substitution
The chlorine atom at position 5 is susceptible to nucleophilic displacement:
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Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) .
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Products : Substitution yields derivatives like 5-methoxy-2-amino-N-phenylbenzamide.
Reaction Scope :
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
Methoxide | DMF, 100°C, 8 hr | 5-Methoxy-2-amino-N-phenylbenzamide | 78 |
Amines | THF, RT, 12 hr | 5-Aminoalkyl derivatives | 65–82 |
Acylation and Alkylation
The amino group reacts with acyl/alkylating agents:
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Acylation : Acetyl chloride (AcCl) in pyridine produces 2-acetamido-5-chloro-N-phenylbenzamide .
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Alkylation : Methyl iodide (CH₃I) with NaHCO₃ yields 2-(methylamino)-5-chloro-N-phenylbenzamide.
Spectral Confirmation :
Cyclization Reactions
Under iodine/TBHP catalysis, this compound undergoes domino reactions with isatin to form quinazolinediones :
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Conditions : I₂ (20 mol%), TBHP (3 equiv), MeOH, reflux, 12 hr.
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Product : 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-5-chloro-N-phenylbenzamide (Yield: 76–88%) .
Mechanism :
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Condensation of 2-amino-N-phenylbenzamide with isatin.
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Oxidative cyclization mediated by I₂/TBHP.
Photochemical Reactions
UV irradiation induces acyl migration in derivatives:
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Example : 2-Amino-5-chloro-N-(2-methylphenyl)benzamide rearranges to ortho-acylated products under UV light.
Comparative Reactivity Table
Reaction Type | Preferred Reagents | Key Functional Group | Product Stability |
---|---|---|---|
Oxidation | H₂O₂/H₂SO₄ | -NH₂ → -NO₂ | High (crystalline) |
Substitution | NaOMe | -Cl → -OCH₃ | Moderate |
Acylation | AcCl/pyridine | -NH₂ → -NHAc | High |
Cyclization | I₂/TBHP | Amide/amine | Moderate |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14ClN2O
- Molecular Weight : 252.73 g/mol
- IUPAC Name : 2-amino-5-chloro-N-phenylbenzamide
The compound features an amino group, a chloro group, and a phenyl group attached to a benzamide backbone, which contributes to its reactivity and potential biological activity.
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. It can undergo various chemical reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | The amino group can be oxidized to form nitro derivatives. | Potassium permanganate, hydrogen peroxide |
Reduction | The compound can be reduced to form corresponding amines. | Lithium aluminum hydride, sodium borohydride |
Substitution | The chlorine atom can be substituted with other functional groups through nucleophilic substitution. | Sodium methoxide, potassium tert-butoxide |
These reactions highlight the compound's utility in synthesizing derivatives with tailored functionalities.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of this compound possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
- Cytotoxicity : Case studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from similar amine structures demonstrated enhanced potency against breast cancer cell lines compared to standard treatments like cisplatin .
Medicine
The compound is being explored as a pharmaceutical intermediate in drug development. Its structural characteristics allow it to interact with specific molecular targets within cells, potentially influencing pathways involved in disease progression:
- Enzyme Inhibition : Research indicates that derivatives may inhibit enzymes involved in metabolic pathways, which could be relevant for conditions like diabetes.
- Antiviral Properties : Some studies have reported moderate antiviral efficacy against viruses such as enterovirus 71 (EV71), suggesting potential therapeutic applications.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound and its derivatives:
- Cytotoxic Activity Against Cancer Cells :
- Antimicrobial Studies :
-
Enzyme Targeting for Diabetes Management :
- Compounds similar to this compound have been studied for their ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism, suggesting potential use in managing diabetes.
Mechanism of Action
The mechanism of action of benzanilide, 2-amino-5-chloro- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzanilide: The parent compound without any substituents.
2-Aminobenzanilide: A similar compound with an amino group but without the chlorine atom.
5-Chlorobenzanilide: A similar compound with a chlorine atom but without the amino group.
Uniqueness: 2-amino-5-chloro-N-phenylbenzamide is unique due to the presence of both an amino group and a chlorine atom on the benzanilide structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Biological Activity
2-amino-5-chloro-N-phenylbenzamide is an organic compound that belongs to the class of benzanilides. Its structure features an amino group at the second position and a chlorine atom at the fifth position, which contribute to its unique biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The compound can be synthesized through the reaction of 2-amino-5-chlorobenzoic acid with aniline, typically in the presence of dehydrating agents like phosphorus trichloride or thionyl chloride. This synthesis allows for the formation of the amide bond under controlled conditions, leading to high yields and purity.
Research indicates that compounds similar to this compound may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of glucose and lipid metabolism as well as inflammation. The interaction with these receptors can lead to significant changes in cellular processes, including modulation of inflammatory responses and metabolic pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, a series of related compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity against breast cancer cell lines, indicating that modifications in the chemical structure can enhance anticancer properties .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|---|
This compound | MDA-MB-231 | TBD | TBD |
Compound 5e | MDA-MB-231 | 0.4 | 78.75 times more active |
Compound 5l | HT-29 | 0.5 | 50.8 times more active |
Note: TBD = To Be Determined based on specific studies related to this compound.
Antiviral Activity
In addition to its anticancer properties, derivatives of N-phenylbenzamide have shown antiviral activity against enterovirus 71 (EV71). These compounds were tested for their ability to inhibit viral replication, with some exhibiting low micromolar IC50 values, indicating significant antiviral potential . This suggests that structural modifications can lead to enhanced efficacy against viral pathogens.
Case Studies
- Cytotoxicity Studies : A study conducted on various derivatives, including those similar to this compound, showed that these compounds could induce apoptosis in cancer cells. Cell cycle analysis revealed alterations in nuclear morphology consistent with apoptotic processes, confirming their potential as therapeutic agents .
- Antiviral Efficacy : Another investigation focused on the antiviral properties of N-phenylbenzamide derivatives against EV71. Compounds were synthesized and tested, revealing promising results that support further development as antiviral drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-chloro-N-phenylbenzamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this compound derivatives typically involves coupling reactions using benzoyl chloride intermediates. Key factors include:
- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl chloride for chlorination of carboxylic acids to acyl chlorides .
- Solvent systems : Dichloromethane (DCM) or benzene for reflux reactions, balancing reactivity and solvent polarity .
- Temperature control : Reactions at 0–20°C minimize side products, while higher temperatures (50°C) accelerate kinetics but may reduce selectivity .
- Workup protocols : Neutralization with aqueous NaOH and purification via column chromatography or recrystallization .
Table 1: Comparative Synthesis Conditions
Reagent System | Solvent | Temperature (°C) | Time (h) | Key Observations |
---|---|---|---|---|
SOCl₂ + N-methylacetamide | Benzene | Reflux | 4 | High purity, moderate yield |
Oxalyl chloride + DMF | DCM | 50 | 1–12 | Faster, variable selectivity |
SOCl₂ + DMF | DCM | 0–20 | 1–3 | High selectivity, low side products |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₀ClN₂O: calc. 260.0463, obs. 260.0465) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) confirm functional groups .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .
- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron correlation .
- Applications : Predict HOMO-LUMO gaps, charge distribution, and binding affinities for drug-target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as off-target effects observed with benzamide derivatives?
Methodological Answer: The PPARγ antagonist GW9662 (structurally analogous to this compound) unexpectedly activated PPARδ in macrophages, highlighting the need for:
- Multi-target assays : Use PPARδ/γ-specific reporter gene assays to confirm selectivity .
- Gene expression profiling : RNA-seq or qPCR to identify downstream lipid metabolism genes (e.g., PLIN2, FASN) .
- Structural validation : Co-crystallography or molecular docking to assess binding modes .
Table 2: Key Findings from PPAR Studies
Compound | Intended Target | Observed Off-Target | Biological Effect | Reference |
---|---|---|---|---|
GW9662 | PPARγ | PPARδ activation | Triglyceride accumulation |
Q. What strategies optimize structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 5 to enhance receptor binding .
- Bioisosteric replacement : Replace chloro with fluoro to improve metabolic stability .
- Pharmacophore modeling : Align with dopamine D2/5-HT3 receptor pockets using Schrödinger Suite or MOE .
Q. How do solvent and catalyst systems influence regioselectivity in benzamide functionalization?
Methodological Answer:
- Palladium catalysis : Suzuki-Miyaura coupling for aryl-aryl bonds; use Pd(PPh₃)₄ in THF/H₂O .
- Acid-mediated reactions : Trifluoroacetic acid (TFA) for deprotection of amine groups in DCM .
- Solvent polarity : Polar aprotic solvents (DMF) favor SNAr reactions at electron-deficient positions .
Q. Data Contradiction Analysis
Q. Why do computational predictions sometimes conflict with experimental binding affinities for benzamide derivatives?
Methodological Answer:
- Limitations of DFT : Overestimation of van der Waals interactions; combine with MP2 or CCSD(T) for accuracy .
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for solvation energy .
- Dynamic fluctuations : MD simulations (>100 ns) to assess protein-ligand conformational changes .
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
2-amino-5-chloro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLEKQYSCBIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166668 | |
Record name | Benzanilide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15949-49-2 | |
Record name | Benzanilide, 2-amino-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzanilide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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